Specific Scientific Field: Medicinal Chemistry and Microbiology
Summary of the Application: This compound has been used in the synthesis of new sulfone derivatives containing a sulfonohydrazide moiety. These derivatives have been evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv.
Methods of Application or Experimental Procedures: The new sulfone derivatives were synthesized and their structures were determined using 1H NMR, 13C NMR, and HRMS.
Results or Outcomes: The compound 2-(4-fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide showed the best antibacterial activities against Xoo and Xac, with the 50% effective concentration (EC50) values of 25 and 36 µg/mL, respectively.
Specific Scientific Field: Organic Chemistry
Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions, which are a common type of reaction involving aromatic rings.
Methods of Application or Experimental Procedures: The electrophilic aromatic substitution reaction involves two steps. The first step is the attack of an electrophile at a carbon atom to form a cationic intermediate.
Results or Outcomes: The result of this reaction is a substitution product of benzene.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: “4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” can be used in the synthesis of sulfa drugs, which are synthetic antimicrobial agents that contain the sulfonamide group.
Methods of Application or Experimental Procedures: The synthesis of sulfa drugs involves the reaction of aniline with chlorosulfonic acid to form a sulfonyl chloride, which is then reacted with ammonia to form a sulfonamide.
Results or Outcomes: The result of this synthesis is a sulfa drug, which can be used as an antimicrobial agent.
Summary of the Application: This compound can be used as a catalyst in electrophilic aromatic substitution reactions.
Summary of the Application: “4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” can be used in the synthesis of sulfonic acids.
Methods of Application or Experimental Procedures: The synthesis of sulfonic acids involves the reaction of an aromatic compound with chlorosulfonic acid to form a sulfonyl chloride, which is then hydrolyzed to form a sulfonic acid.
Results or Outcomes: The result of this synthesis is a sulfonic acid, which can be used in various applications, including detergents, dyes, and drugs.
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₄S₂ and a molecular weight of 283.75 g/mol. It is characterized by a sulfonyl chloride functional group, which imparts significant reactivity to the compound. This compound is also known for its structural features, including a dimethylsulfamoyl group attached to a benzene ring, making it useful in various
While detailed biological activity data specifically for 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride may be limited, compounds containing similar functional groups often exhibit significant biological properties. For instance, sulfonamide derivatives are known for their antimicrobial and antifungal activities. The ability of this compound to form sulfonamides suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents .
Several methods have been reported for synthesizing 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride:
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has several applications:
Interaction studies involving 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can effectively react with amines and alcohols to form corresponding sulfonamide and sulfonate esters. Such interactions are crucial for understanding its potential biological activity and applications in drug development .
Several compounds are structurally or functionally similar to 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sulfanilamide | C₆H₈N₂O₃S | First discovered sulfonamide antibiotic; lacks chlorosulfonyl group |
Benzene-1-sulfonyl chloride | C₆H₅ClO₂S | Simpler structure; used primarily as a reagent |
4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Exhibits significant antibacterial activity; contains an amino group instead of dimethylsulfamoyl |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride stands out due to its unique combination of both dimethylsulfamoyl and sulfonyl chloride functionalities, enhancing its reactivity and versatility in various chemical transformations compared to other similar compounds .